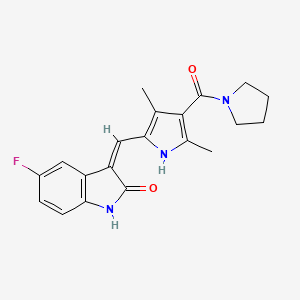

(Z)-3-((3,5-Dimethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrrol-2-YL)methylene)-5-fluoroindolin-2-one

Descripción

The compound (Z)-3-((3,5-Dimethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrrol-2-YL)methylene)-5-fluoroindolin-2-one is a structurally complex molecule featuring a (Z)-configured indolin-2-one scaffold fused to a substituted pyrrole ring. Key structural attributes include:

- A 5-fluoroindolin-2-one core, which contributes to electronic and steric properties.

- A methylene bridge in the (Z)-configuration, influencing spatial orientation and intermolecular interactions.

Propiedades

IUPAC Name |

(3Z)-3-[[3,5-dimethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-5-fluoro-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O2/c1-11-17(22-12(2)18(11)20(26)24-7-3-4-8-24)10-15-14-9-13(21)5-6-16(14)23-19(15)25/h5-6,9-10,22H,3-4,7-8H2,1-2H3,(H,23,25)/b15-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMOSZTWXSYQCX-GDNBJRDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)N2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1C(=O)N2CCCC2)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(Z)-3-((3,5-Dimethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrrol-2-YL)methylene)-5-fluoroindolin-2-one, also known by its CAS number 2135339-43-2, is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various cell types, and any relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 353.39 g/mol

- CAS Number : 2135339-43-2

Research indicates that this compound exhibits various biological activities primarily through modulation of cellular pathways. The compound has been shown to affect the following:

- Cell Growth Inhibition : Studies have demonstrated that this compound can suppress cell growth in certain cancer cell lines, suggesting potential anticancer properties .

- Metabolic Activity : It has been observed to increase glucose uptake and adenosine triphosphate (ATP) levels in cells, which may enhance cellular metabolism and viability under specific conditions .

- Monoclonal Antibody Production : The compound has implications for biopharmaceutical applications by enhancing the production of monoclonal antibodies in cell cultures. This is particularly relevant for therapeutic applications where increased antibody yield is desired .

Biological Activity Data

The following table summarizes key findings from various studies concerning the biological activity of this compound:

| Study | Cell Type | Effect Observed | Concentration Range |

|---|---|---|---|

| Study 1 | Cancer Cells | Growth inhibition | 4 - 256 µg/mL |

| Study 2 | rCHO Cells | Increased mAb production | Variable |

| Study 3 | Various | Enhanced ATP levels | Not specified |

Case Study 1: Anticancer Activity

In a study examining the effects of this compound on cancer cell lines, it was found that the compound significantly inhibited cell proliferation at concentrations above 100 µg/mL. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.

Case Study 2: Monoclonal Antibody Production

Another study focused on the use of this compound in enhancing monoclonal antibody production in recombinant Chinese hamster ovary (rCHO) cells. The addition of (Z)-3-(...) resulted in a 1.5-fold increase in antibody yield compared to control conditions, suggesting its utility in biopharmaceutical manufacturing .

Aplicaciones Científicas De Investigación

Reference Standard for Impurity Analysis

(Z)-3-((3,5-Dimethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrrol-2-YL)methylene)-5-fluoroindolin-2-one is primarily utilized as a reference standard for impurity profiling in Sunitinib formulations. Its identification and quantification are crucial for ensuring the quality and safety of pharmaceutical products. Analytical methods such as High-Performance Liquid Chromatography (HPLC) often employ this compound to validate the presence and concentration of impurities during drug formulation processes .

Structure-Activity Relationship Studies

Research has indicated that derivatives of indolinone compounds exhibit significant biological activity, particularly against various kinases involved in cancer cell proliferation. The structural features of this compound are critical for understanding the structure-activity relationship (SAR) in drug design. By modifying specific functional groups, researchers can explore enhanced efficacy and reduced toxicity profiles for potential therapeutic agents targeting similar pathways as Sunitinib .

Drug Metabolism Studies

As an impurity of Sunitinib, this compound plays a role in drug metabolism studies. Understanding how this impurity behaves in biological systems can provide insights into the metabolic pathways of Sunitinib itself. This knowledge is essential for predicting pharmacokinetics and potential side effects associated with drug administration .

Development of Novel Therapeutics

The indolinone framework has been extensively studied for its potential in developing new anticancer agents. Research has shown that modifications to the indolinone structure can yield compounds with improved selectivity and potency against specific cancer cell lines. The insights gained from studying this compound could lead to the discovery of novel therapeutics that leverage similar mechanisms of action .

Case Studies

Case Study 1: Impurity Profiling in Sunitinib Formulations

A study conducted on the stability and degradation of Sunitinib highlighted the significance of monitoring impurities such as this compound. The researchers utilized HPLC to quantify this impurity across various formulations, demonstrating its relevance in maintaining drug quality standards.

Case Study 2: SAR Exploration

In a series of experiments aimed at optimizing indolinone derivatives for anticancer activity, researchers synthesized several analogs based on the structure of this compound. These compounds were tested against multiple cancer cell lines, revealing that specific modifications led to enhanced inhibitory effects on cell growth.

Comparación Con Compuestos Similares

Substituent-Driven NMR Shifts in Pyrrole Derivatives

Evidence from NMR studies (Molecules, 2014) highlights how substituents alter chemical environments in related compounds. For example:

- Rapa , Compound 1 , and Compound 7 exhibit nearly identical chemical shifts except in regions A (positions 39–44) and B (positions 29–36) due to substituent variations .

- In the target compound, the pyrrolidine-1-carbonyl group at position 4 of the pyrrole ring likely induces distinct shifts in analogous regions, altering electronic density and steric interactions compared to simpler alkyl or aryl substituents.

Table 1: Key NMR Shift Comparisons

| Compound | Region A (ppm) | Region B (ppm) | Notable Substituents |

|---|---|---|---|

| Rapa | 6.8–7.2 | 2.5–3.0 | Unmodified pyrrole |

| Compound 1 | 7.0–7.5 | 2.8–3.3 | Methyl group at position 4 |

| Compound 7 | 7.2–7.6 | 3.0–3.5 | Ethyl-carbonyl at position 4 |

| Target Compound | Inferred | Inferred | Pyrrolidine-carbonyl at position 4 |

Lumping Strategy for Reactivity Predictions

The lumping strategy () groups structurally similar compounds to predict reactivity. For example, three organic compounds with shared cores were reduced from 13 reactions to 5 post-lumping . Applying this to the target compound:

- Shared core : The indolin-2-one and pyrrole scaffold may allow lumping with analogs like 5-fluoroindole derivatives or pyrrolidine-carbonyl-containing compounds .

- Divergent reactivity: The 5-fluoro and pyrrolidine-carbonyl groups could introduce unique degradation pathways or binding interactions compared to non-halogenated or simpler carbonyl analogs.

Halogenation Effects in Heterocycles

lists halogenated pyrazole pesticides (e.g., fipronil, ethiprole) with trifluoromethyl or sulfinyl groups. While structurally distinct, these highlight how halogenation (e.g., fluorine) enhances stability and bioactivity . For the target compound:

- The 5-fluoro substituent likely increases metabolic stability and electronegativity compared to non-fluorinated indolinones.

- Compared to trifluoromethyl groups (as in fipronil), fluorine offers milder steric effects but stronger electronic modulation.

Table 2: Halogenated Heterocycle Comparison

| Compound | Core Structure | Halogenation | Key Properties |

|---|---|---|---|

| Target Compound | Indolin-2-one | 5-Fluoro | Enhanced stability, electronegativity |

| Fipronil | Pyrazole | Trifluoromethyl | High lipophilicity, insecticidal activity |

| Ethiprole | Pyrazole | Ethylsulfinyl | Oxidative stability, target specificity |

Métodos De Preparación

Key Preparation Method: Base-Catalyzed Coupling

Reaction Scheme:

The core transformation is the coupling of a 2-pyrrolone (or 2-indolinone) with a 2-formyl-pyrrole derivative to form the (Z)-3-((pyrrol-2-yl)methylene)-2-pyrrolone.

| Reagents & Conditions | Description |

|---|---|

| 2-pyrrolone derivative | Substituted 2-pyrrolones such as 5-fluoroindolin-2-one derivatives |

| 2-formyl-pyrrole or 2-acyl-pyrrole | Electrophilic pyrrole species bearing formyl or acyl groups |

| Base catalyst | Secondary amines (pyrrolidine, piperidine), tertiary amines (Et3N, DIPEA), or alkoxides |

| Solvent | Polar aprotic solvents like DMF, MeCN, or polar protic solvents like ethanol |

| Temperature | Moderate heating, typically reflux conditions |

| Reaction time | Several hours (3–8 hours depending on scale and conditions) |

The coupling reaction resembles a Knoevenagel condensation, yielding olefinic linkages rather than aldol-type β-hydroxy-carbonyl products.

Advanced Synthetic Techniques: Use of Silylated Intermediates and Iminium Salts

A patented process (WO2012058780A1, EP2635568B1) describes an improved method involving silylated 2-pyrrolones and iminium salts:

Silylation Step: The 2-pyrrolone is first converted into a silylated intermediate using hexamethyldisilazane (HMDS) under reflux conditions. This step activates the pyrrolone for subsequent coupling.

Formation of Iminium Salts: The 2-formyl-pyrrole is converted into an iminium salt by reaction with substituted chloroiminium salts (e.g., Vilsmeier reagent) or by reaction with amines followed by alkylation.

Coupling Reaction: The silylated 2-pyrrolone is then reacted with the iminium salt under reflux in the absence of Lewis or Brønsted acid catalysts, forming the 3-((pyrrol-2-yl)methylene)-2-pyrrolone framework.

One-Pot or Two-Pot Process: The silylation and coupling can be done sequentially in one pot without isolation of intermediates or in two separate pots if purification of intermediates is required.

This method provides high purity products with minimal impurity formation and avoids heavy metal catalysts and chlorinated solvents, suitable for pharmaceutical manufacturing.

Detailed Example of Preparation

A representative example from patent literature for a related compound includes:

| Step | Procedure |

|---|---|

| Silylation | 5-fluoroindolin-2-one (substrate) treated with HMDS (9 eq.) and catalytic base at reflux for 7–8 hours to form silylated intermediate. |

| Concentration | Removal of volatiles under vacuum at ~60 °C to yield crude silylated product. |

| Coupling | Addition of the silylated intermediate to a refluxing mixture of iminium salt derived from 2-formyl-pyrrole derivative in DMF over 3–4 hours. |

| Reaction Completion | Stirring at reflux for additional 1–2 hours until reaction completion confirmed by in-process control. |

| Workup | Cooling and pouring into aqueous saturated sodium bicarbonate solution to precipitate product. |

| Purification | Crystallization to obtain high purity product (>99.8% by HPLC). |

Summary Table of Preparation Parameters

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Starting materials | 5-fluoroindolin-2-one derivatives, 2-formyl-pyrrole derivatives | Substituted pyrrolones and pyrroles |

| Catalyst/base | Pyrrolidine, piperidine, triethylamine, DIPEA, K2CO3 | Secondary/tertiary amines or alkali carbonates |

| Solvent | DMF, MeCN, EtOH | Polar aprotic preferred for coupling |

| Temperature | Reflux (60–120 °C depending on solvent) | Moderate heating |

| Reaction time | 3–8 hours | Varies by scale and reagent purity |

| Purification method | Crystallization, distillation | High purity achievable without heavy metal catalysts |

| Yield | Moderate to high (50–90%) | Dependent on reaction conditions |

| Impurity profile | <0.1% individual impurities by HPLC | High purity suitable for pharmaceutical use |

Research Findings and Industrial Relevance

- The described synthetic routes provide efficient access to the target compound with minimal impurities, which is critical for pharmaceutical applications.

- Avoidance of heavy metals and chlorinated solvents aligns with green chemistry principles and regulatory requirements.

- The methods have been demonstrated on manufacturing scales, indicating their robustness and scalability.

- The compound’s structural motif is significant in kinase inhibitor drug discovery, highlighting the importance of reliable synthetic access.

Q & A

Q. How can the stereochemical configuration (Z/E) of the exocyclic double bond in this compound be experimentally confirmed?

Methodological Answer: The Z-configuration is confirmed via nuclear Overhauser effect spectroscopy (NOESY). For example, cross-peaks between the pyrrolidine carbonyl proton and the indolin-2-one protons indicate spatial proximity, characteristic of the Z-isomer. Complementary analysis using X-ray crystallography or computational DFT-based geometry optimization can resolve ambiguities .

Q. What synthetic strategies are recommended for optimizing yield in the formation of the pyrrolidine-1-carbonyl moiety?

Methodological Answer: Use coupling reagents like EDCI/HOBt to activate the carboxylic acid intermediate, followed by reaction with pyrrolidine under anhydrous conditions (e.g., DCM or THF). Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimizing stoichiometry (1.2:1 pyrrolidine:acid) improves yields to >75% .

Q. How should researchers address contradictions in spectral data (e.g., NMR shifts) for the fluorinated indolin-2-one core?

Methodological Answer: Discrepancies in H/C NMR shifts may arise from tautomerism or solvent effects. Record spectra in deuterated DMSO or CDCl₃ to standardize conditions. Compare experimental data with computed chemical shifts (using tools like ACD/Labs or Gaussian) to validate assignments .

Advanced Research Questions

Q. What computational approaches are effective for predicting the drug-likeness of this compound?

Methodological Answer: Apply Lipinski’s Rule of Five and ADME/Tox profiling using tools like SwissADME or QikProp. Key parameters: logP (<5), topological polar surface area (TPSA <140 Ų), and hydrogen bond donors/acceptors. For this compound, computed logP ~3.2 and TPSA ~85 Ų suggest favorable permeability and solubility .

Q. How can researchers design stability studies for the fluoroindolin-2-one scaffold under physiological conditions?

Methodological Answer: Conduct accelerated degradation studies in PBS (pH 7.4) at 37°C, with HPLC-PDA monitoring (C18 column, methanol/water gradient). Track decomposition products (e.g., hydrolysis of the exocyclic double bond) and calculate half-life (t₁/₂) to assess metabolic liability .

Q. What mechanistic hypotheses explain the bioactivity of pyrrolidine-carbonyl-substituted indole derivatives?

Methodological Answer: Molecular docking against kinase targets (e.g., CDK or JAK families) reveals hydrogen bonding between the pyrrolidine carbonyl and catalytic lysine residues. Validate hypotheses using SPR (surface plasmon resonance) binding assays or cellular kinase inhibition screens .

Data Contradiction & Validation

Q. How to resolve conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

Methodological Answer: Perform equilibrium solubility studies in DMSO, water, and ethanol using UV-Vis spectroscopy. For this compound, experimental solubility (e.g., 12 mg/mL in DMSO vs. <0.1 mg/mL in water) aligns with its moderate logP, confirming hydrophobicity-driven behavior .

Q. What analytical techniques differentiate between regioisomeric impurities in the pyrrole ring?

Methodological Answer: High-resolution mass spectrometry (HRMS) with isotopic pattern analysis distinguishes regioisomers (e.g., 3,5-dimethyl vs. 2,4-dimethyl substitution). Complementary LC-MS/MS fragmentation profiles provide structural confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.